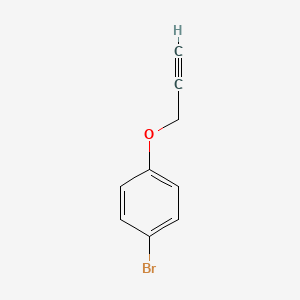

1-Bromo-4-(prop-2-yn-1-yloxy)benzene

説明

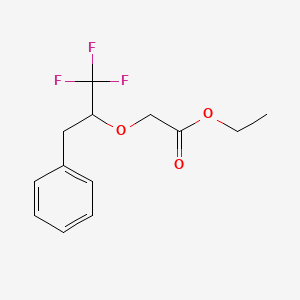

The compound 1-Bromo-4-(prop-2-yn-1-yloxy)benzene is a brominated benzene derivative with a propargyl ether substituent at the para position. This structure is of interest due to its potential applications in organic synthesis and materials science. The presence of both bromine and the propargyl group allows for various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of bromobenzene derivatives often involves halogenation reactions and subsequent functionalization of the benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, was achieved through a series of reactions including bromination and alkylation, followed by characterization using NMR, IR spectroscopy, and elemental analysis . Similarly, the synthesis of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene would likely involve the attachment of the propargyl ether group to a suitably positioned bromobenzene precursor.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed insights into the types of interactions, such as C–H···Br, C–Br···Br, and C–Br···π, that influence the packing of these molecules in the solid state . The molecular structure of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene would similarly be characterized by its unique electronic distribution and steric effects due to the presence of the bromine atom and the propargyl group.

Chemical Reactions Analysis

Bromobenzene derivatives are known to undergo various chemical reactions, including coupling reactions, substitutions, and eliminations. For example, the reaction of 1,4-bis(tetrazole)benzenes with dibromoalkanes resulted in the formation of long-chain alkyl halide derivatives . The bromine atom in 1-Bromo-4-(prop-2-yn-1-yloxy)benzene would be expected to participate in similar reactions, serving as a leaving group or reacting site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives are influenced by the substituents attached to the benzene ring. For instance, the self-assembly of bromobenzene derivatives with different alkyl chains on graphite surfaces has been studied to understand the impact of molecular structure on intermolecular interactions . The presence of the propargyl ether group in 1-Bromo-4-(prop-2-yn-1-yloxy)benzene would affect its boiling point, solubility, and reactivity. Additionally, the electronic properties of the molecule, such as its fluorescence, could be investigated, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics .

科学的研究の応用

Synthesis and Optimization

1-Bromo-4-(prop-2-yn-1-yloxy)benzene and its derivatives have been synthesized using propargyl bromide, phenol, and aniline derivatives. This process, optimized with K2CO3 and acetone, achieves high yields, demonstrating its efficiency and accessibility for laboratory synthesis. Electron withdrawing groups have been found to facilitate the reaction, making this method adaptable for various research applications, particularly in synthesizing compounds with potential antiurease and antibacterial properties (Batool et al., 2014).

Crystal Structure Analysis

The compound has been the subject of structural studies, highlighting its planar structure and its potential in forming supramolecular assemblies. This information is valuable for understanding the compound's interactions at the molecular level, which is crucial in the development of new materials and pharmaceuticals (Jan et al., 2013).

Modular Construction for Dendrimers

1-Bromo-4-(prop-2-yn-1-yloxy)benzene has been utilized in the modular construction of dendritic carbosilanes. This application is significant in the field of material science, particularly for creating dendrimers with specific, controlled structures (Casado & Stobart, 2000).

Antagonist Synthesis for Biological Evaluation

The compound has been employed in the synthesis of benzamide derivatives, which are then tested for their biological activities. This highlights its role in developing potential therapeutic agents (Bi, 2015).

Application in Fluorescence Studies

1-Bromo-4-(prop-2-yn-1-yloxy)benzene has been synthesized and examined for its fluorescence properties, indicating its potential use in optical and photonic research, particularly in the development of new fluorescent materials (Zuo-qi, 2015).

Drug Development and Characterization

Its derivatives have been used in the synthesis and characterization of new pharmaceutical compounds, particularly CCR5 antagonists. This application is vital in drug discovery and development, showcasing the compound's versatility in creating new medicinal agents (De-ju, 2014).

Synthesis of Graphene Nanoribbons

The compound has been used in the bottom-up synthesis of graphene nanoribbons, a significant development in nanotechnology and materials science. This application demonstrates the compound's role in advancing nanoscale engineering and electronics (Patil et al., 2012).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

作用機序

Target of Action

Compounds of this type have been found to exhibit antimicrobial, antitumor, anti-hiv, dna scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities .

Mode of Action

It’s known that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Result of Action

It has been found that similar compounds exhibit a range of biological activities, including antimicrobial, antitumor, anti-hiv, dna scavenging inhibitors, anti-proliferating, anti-obesity, and central nervous system activities .

特性

IUPAC Name |

1-bromo-4-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMUGKCHFFQLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438914 | |

| Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

33133-45-8 | |

| Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)